tert-Butyl ((5-carbamoyl-1-methyl-1H-pyrazol-3-yl)methyl)(methyl)carbamate
Overview
Description
tert-Butyl ((5-carbamoyl-1-methyl-1H-pyrazol-3-yl)methyl)(methyl)carbamate: is a chemical compound with the molecular formula C12H20N4O3 and a molecular weight of 268.31 g/mol . It is characterized by the presence of a pyrazole ring substituted with a carbamoyl group, a methyl group, and a tert-butyl carbamate group. This compound is used in various chemical and biological research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl ((5-carbamoyl-1-methyl-1H-pyrazol-3-yl)methyl)(methyl)carbamate typically involves the reaction of appropriate pyrazole derivatives with tert-butyl carbamate under controlled conditions. One common method involves the use of Boc anhydride and ethanol as solvents, followed by the addition of ammonia at low temperatures . The reaction mixture is then stirred at room temperature for an extended period to ensure complete reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing more efficient and scalable processes. The use of automated reactors and continuous flow systems can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl ((5-carbamoyl-1-methyl-1H-pyrazol-3-yl)methyl)(methyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as or .
Reduction: Reduction reactions can be carried out using agents like or .
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbamate group, using reagents like .
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted carbamates or pyrazoles.
Scientific Research Applications
Chemistry: In chemistry, tert-Butyl ((5-carbamoyl-1-methyl-1H-pyrazol-3-yl)methyl)(methyl)carbamate is used as a building block for the synthesis of more complex molecules. It is particularly useful in the development of heterocyclic compounds and pharmaceutical intermediates .
Biology: In biological research, this compound is used to study the effects of pyrazole derivatives on various biological pathways. It serves as a model compound for investigating the mechanisms of enzyme inhibition and protein-ligand interactions .
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. It is investigated for its anti-inflammatory , antimicrobial , and anticancer properties .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials . It is also employed in the development of agrochemicals and pesticides .
Mechanism of Action
The mechanism of action of tert-Butyl ((5-carbamoyl-1-methyl-1H-pyrazol-3-yl)methyl)(methyl)carbamate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic or biological effects .
Comparison with Similar Compounds
- tert-Butyl (5-cyano-1-methyl-1H-pyrazol-3-yl)methyl (methyl)carbamate
- tert-Butyl N-[(1H-pyrazol-3-yl)methyl]carbamate
Comparison: Compared to similar compounds, tert-Butyl ((5-carbamoyl-1-methyl-1H-pyrazol-3-yl)methyl)(methyl)carbamate is unique due to its specific substitution pattern on the pyrazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
tert-butyl N-[(5-carbamoyl-1-methylpyrazol-3-yl)methyl]-N-methylcarbamate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4O3/c1-12(2,3)19-11(18)15(4)7-8-6-9(10(13)17)16(5)14-8/h6H,7H2,1-5H3,(H2,13,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNVBTEJFIHFYRT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)CC1=NN(C(=C1)C(=O)N)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901111445 | |
Record name | Carbamic acid, N-[[5-(aminocarbonyl)-1-methyl-1H-pyrazol-3-yl]methyl]-N-methyl-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901111445 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1643141-19-8 | |
Record name | Carbamic acid, N-[[5-(aminocarbonyl)-1-methyl-1H-pyrazol-3-yl]methyl]-N-methyl-, 1,1-dimethylethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1643141-19-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Carbamic acid, N-[[5-(aminocarbonyl)-1-methyl-1H-pyrazol-3-yl]methyl]-N-methyl-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901111445 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-butyl [(5-carbamoyl-1-methyl-1H-pyrazol-3-yl)methyl]methylcarbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.247.019 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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